molecular formula C19H19BrN4O3 B3528399 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

Cat. No.: B3528399
M. Wt: 431.3 g/mol
InChI Key: JTJHVWQAQKNPPY-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromobenzyl group, a pyrazole ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3/c1-26-16-8-7-15(11-17(16)27-2)21-19(25)22-18-9-10-24(23-18)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHVWQAQKNPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-bromobenzyl chloride with 1H-pyrazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with 3,4-dimethoxyaniline. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and pyrazole moieties may facilitate binding to active sites, while the dimethoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dichlorophenyl)urea
  • N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea
  • (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N’-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromobenzyl and dimethoxyphenyl groups allows for versatile modifications and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea
Reactant of Route 2
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N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

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